molecular formula C21H26N2O6S B409697 N-(3,4-DIMETHOXYPHENYL)-4-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE

N-(3,4-DIMETHOXYPHENYL)-4-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B409697
M. Wt: 434.5g/mol
InChI Key: CVBRVATVQWIEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-DIMETHOXYPHENYL)-4-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE is a sulfonamide-based compound. Sulfonamides are a class of synthetic antimicrobial agents that contain the sulfonamide group. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENYL)-4-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE typically involves the reaction of 3,4-dimethoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This is followed by the reaction with 2-(morpholin-4-yl)-2-oxoethyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYPHENYL)-4-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3,4-DIMETHOXYPHENYL)-4-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in treating bacterial infections and inflammatory diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-4-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE involves the inhibition of bacterial enzymes that are essential for folate synthesis. This inhibition disrupts the production of folic acid, which is crucial for bacterial growth and replication. The compound targets enzymes such as dihydropteroate synthase, leading to bacteriostatic effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.

    Sulfamethazine: Commonly used in veterinary medicine.

Uniqueness

N-(3,4-DIMETHOXYPHENYL)-4-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the presence of the morpholine ring and the 3,4-dimethoxyphenyl group. These structural elements may contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C21H26N2O6S

Molecular Weight

434.5g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide

InChI

InChI=1S/C21H26N2O6S/c1-16-4-7-18(8-5-16)30(25,26)23(15-21(24)22-10-12-29-13-11-22)17-6-9-19(27-2)20(14-17)28-3/h4-9,14H,10-13,15H2,1-3H3

InChI Key

CVBRVATVQWIEMT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCOCC2)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCOCC2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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